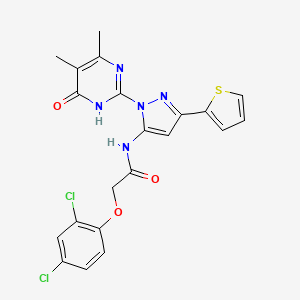

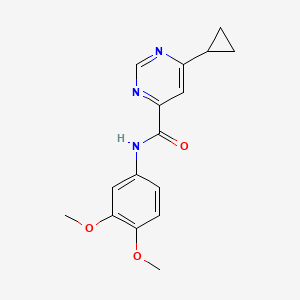

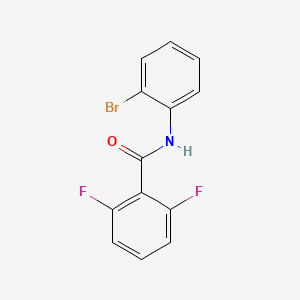

![molecular formula C14H8F3NO2S2 B2398314 Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 478048-35-0](/img/structure/B2398314.png)

Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the incorporation of a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit . This process has shown pronounced steric and electronic effects and significantly altered the optical and electrochemical properties of polymers . Another related compound, amide functionalized trifluoromethyl thieno[2,3-b]pyridine derivatives, were prepared starting from a reaction between 1,3 di-ketone and thiocyanoacetamide .Aplicaciones Científicas De Investigación

Photophysical Properties and Potential Antitumor Applications

Studies have investigated the photophysical properties of various 6-(hetero)arylthieno[3,2-b]pyridine derivatives, including methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate, due to their potential as antitumor compounds. These compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior, indicating their potential in drug delivery applications, particularly when encapsulated in nanoliposome formulations for targeted antitumor therapy (Carvalho et al., 2013).

Synthesis and Biological Activity

The synthesis of novel heterocycles using methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate as a precursor has been explored. These include pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine and pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives, showcasing the compound's versatility in creating a broad range of biologically active heterocyclic compounds (Rateb, 2014).

Antitumoral Activity

Research into the antitumoral activities of 6-[(hetero)arylamino]thieno[3,2-b]pyridines, synthesized through palladium-catalyzed C-N Buchwald-Hartwig coupling, highlights the compound's potential in cancer treatment. Some derivatives exhibited significant growth inhibitory effects on human tumor cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460), establishing important structure-activity relationships (Queiroz et al., 2010).

Fluorine-Containing Heterocycles

The compound has also served as a key intermediate in the synthesis of fluorine-containing heterocycles, highlighting its role in creating compounds with potential pharmaceutical applications. These studies focus on the synthesis and reactions of thieno[2,3-b]pyridine derivatives bearing a trifluoromethyl group, further illustrating the chemical versatility and potential utility of the compound in developing new therapeutic agents (Abdel-rahman et al., 2005).

Propiedades

IUPAC Name |

methyl 3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO2S2/c1-20-13(19)12-10(8-3-2-4-21-8)11-9(22-12)5-7(6-18-11)14(15,16)17/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIRVWNMADHUIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

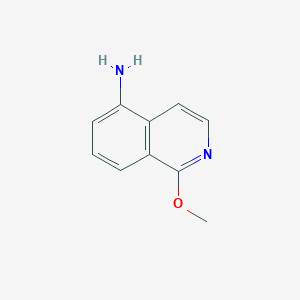

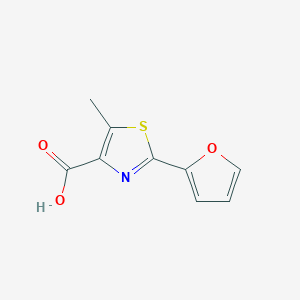

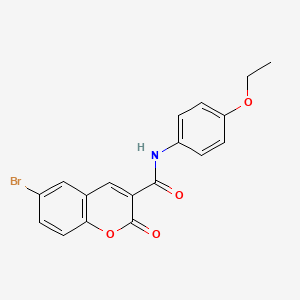

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)

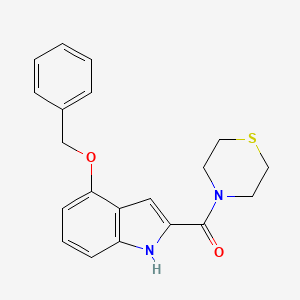

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)

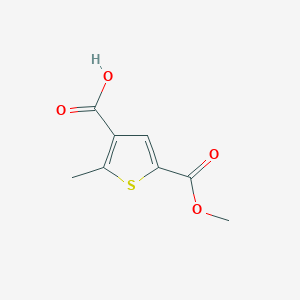

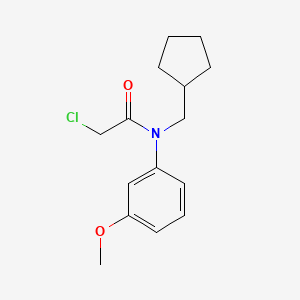

![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2398247.png)

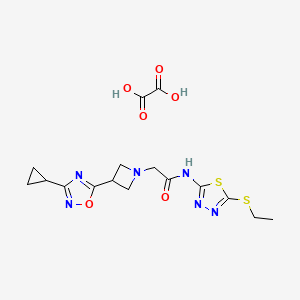

![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)